molecular formula C13H15N3O2S B4103374 2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B4103374
M. Wt: 277.34 g/mol
InChI Key: PLLAIXQURJPLMC-UHFFFAOYSA-N
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Description

2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazine ring, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the reaction of 2-ethylphenylamine with a thiazine precursor under controlled conditions. One common method includes the cyclization of an appropriate thioamide with a carbonyl compound in the presence of a base, such as triethylamine, to form the thiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.

    2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Exhibits significant biological activity and is used in medicinal chemistry.

Uniqueness

2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide stands out due to its specific substitution pattern on the thiazine ring, which imparts unique reactivity and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest.

Properties

IUPAC Name

2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-8-5-3-4-6-9(8)15-12(18)10-7-11(17)16-13(14)19-10/h3-6,10H,2,7H2,1H3,(H,15,18)(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLAIXQURJPLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 2
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2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 3
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2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 4
2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(2-ethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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